2-chloro-N-(pyrimidin-2-yl)propanamide hydrochloride 2-chloro-N-(pyrimidin-2-yl)propanamide hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13423705
InChI: InChI=1S/C7H8ClN3O.ClH/c1-5(8)6(12)11-7-9-3-2-4-10-7;/h2-5H,1H3,(H,9,10,11,12);1H
SMILES: CC(C(=O)NC1=NC=CC=N1)Cl.Cl
Molecular Formula: C7H9Cl2N3O
Molecular Weight: 222.07 g/mol

2-chloro-N-(pyrimidin-2-yl)propanamide hydrochloride

CAS No.:

Cat. No.: VC13423705

Molecular Formula: C7H9Cl2N3O

Molecular Weight: 222.07 g/mol

* For research use only. Not for human or veterinary use.

2-chloro-N-(pyrimidin-2-yl)propanamide hydrochloride -

Specification

Molecular Formula C7H9Cl2N3O
Molecular Weight 222.07 g/mol
IUPAC Name 2-chloro-N-pyrimidin-2-ylpropanamide;hydrochloride
Standard InChI InChI=1S/C7H8ClN3O.ClH/c1-5(8)6(12)11-7-9-3-2-4-10-7;/h2-5H,1H3,(H,9,10,11,12);1H
Standard InChI Key LBLGUKBPHVHYDX-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=NC=CC=N1)Cl.Cl
Canonical SMILES CC(C(=O)NC1=NC=CC=N1)Cl.Cl

Introduction

Chemical Structure and Properties

Molecular Architecture

The compound consists of a pyrimidine ring linked to a propanamide backbone via an amide bond, with a chlorine atom at the β-position of the propanamide chain. The hydrochloride salt enhances its stability and solubility . Key structural features include:

  • Pyrimidine moiety: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3.

  • Chlorinated propanamide: The chlorine atom at the β-carbon introduces steric and electronic effects critical for reactivity .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC7H9Cl2N3O\text{C}_7\text{H}_9\text{Cl}_2\text{N}_3\text{O}PubChem
Molecular Weight222.07 g/molPubChem
XLogP30.3PubChem
Hydrogen Bond Donors1PubChem
Topological Polar Surface Area54.9 ŲPubChem

Spectroscopic Characterization

  • IR Spectroscopy: Stretching vibrations at 1,650–1,680 cm⁻¹ (amide C=O) and 3,300–3,500 cm⁻¹ (N-H) .

  • NMR: 1H^1\text{H} NMR signals at δ 2.5–3.0 ppm (CH₂Cl) and δ 8.3–8.7 ppm (pyrimidine protons) .

Synthesis and Optimization

Synthetic Routes

The compound is typically synthesized via a two-step process:

  • Amide Coupling: Reaction of 2-chloropropanoyl chloride with 2-aminopyrimidine in the presence of a base (e.g., triethylamine) .

  • Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Key Reaction:

2-Chloropropanoyl chloride+2-AminopyrimidineBase2-Chloro-N-(pyrimidin-2-yl)propanamideHClHydrochloride Salt\text{2-Chloropropanoyl chloride} + \text{2-Aminopyrimidine} \xrightarrow{\text{Base}} \text{2-Chloro-N-(pyrimidin-2-yl)propanamide} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Process Optimization

  • Solvent Selection: Dimethylformamide (DMF) or tetrahydrofuran (THF) improves reaction yields .

  • Purification: Recrystallization from methanol-chloroform mixtures achieves >95% purity .

Physicochemical Properties

Solubility and Stability

  • Solubility: Freely soluble in polar aprotic solvents (DMF, DMSO); sparingly soluble in water .

  • Stability: Degrades under prolonged exposure to light or moisture, necessitating storage at 2–8°C in inert atmospheres .

ParameterValueSource
Flash Point85°CChemsrc
Hazard StatementsH315, H319, H335SDS
Recommended PPEGloves, goggles, ventilated areasSDS

Applications in Drug Development

Role as a Pharmaceutical Intermediate

The compound is a critical intermediate in synthesizing osimertinib mesylate, a third-generation EGFR inhibitor used in non-small cell lung cancer . Its genotoxic impurity profile mandates rigorous analytical control during manufacturing .

Kinase Inhibition

Structural analogs demonstrate potent activity against cyclin-dependent kinases (CDKs) and PI3K-C2α, with IC₅₀ values <1 μM . Modifications at the pyrimidine N-1 position enhance selectivity for cancer-related kinases .

Future Directions

  • Targeted Drug Delivery: Functionalization with nanoparticle carriers could mitigate toxicity .

  • Computational Modeling: DFT studies to optimize electronic properties for enhanced kinase binding .

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